4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-3-2-12-6(13)7(16,4-5(14)15)8(9,10)11/h2-3,16H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIGUBFLIUQBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-imidazole with a trifluoromethyl ketone under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-(1-methyl-1H-imidazol-2-yl)butanoic acid
Reduction: Regeneration of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid
- Structural Differences : Replaces the 1-methylimidazole group with a trifluoromethyl moiety (C₅H₄F₆O₃) .
- Crystal Packing : Forms O-H⋯O hydrogen-bonded carboxylate dimers and infinite C-H⋯O chains along the a-axis, enhancing thermal stability .
- Applications : Serves as a model for studying fluorinated carboxylic acids’ supramolecular assembly, relevant to crystal engineering.
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic Acid
- Structural Differences : Lacks the methyl group on the imidazole ring (C₇H₇F₃N₂O₃; MW 224.14 g/mol) .
3-(1-Benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic Acid
- Structural Differences : Substitutes the methyl group with a benzyl moiety (C₁₄H₁₃F₃N₂O₃) .
- Physicochemical Impact : The benzyl group increases steric bulk and aromaticity, likely enhancing π-π stacking interactions and reducing aqueous solubility compared to the methyl analog .
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
Comparative Analysis of Key Properties
| Property | 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic Acid | 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid | 4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.06 | 232.08 | 224.14 |
| Hydrogen Bonding | O-H⋯O (carboxyl), C-H⋯O (imidazole) | O-H⋯O (dimer), C-H⋯O (chain) | O-H⋯O, N-H⋯O (imidazole) |
| Solubility | Moderate (polar aprotic solvents) | Low (nonpolar solvents) | High (aqueous/polar solvents) |
| Synthetic Complexity | High (requires imidazole functionalization) | Moderate (direct fluorination) | Moderate (imidazole synthesis) |
Key Findings:
- Fluorine Content : The trifluoromethyl group in the trifluoromethyl analog () enhances hydrophobicity but reduces hydrogen-bonding diversity compared to imidazole-containing analogs .
- Imidazole Role: Methyl substitution on the imidazole (CAS 871478-30-7) balances lipophilicity and hydrogen-bonding capacity, making it more versatile in drug design than non-methylated (CAS 1211096-65-9) or benzylated (CAS 1197579-69-3) variants .
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid (CAS: 871478-30-7) is a compound of interest due to its unique trifluoromethyl group and imidazole moiety, which may confer significant biological activity. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H9F3N2O3, with a molecular weight of approximately 238.17 g/mol. The structure features a trifluoromethyl group that enhances lipophilicity and potentially increases bioactivity.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Analogous compounds have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance their activity by increasing the compound's ability to penetrate bacterial cell walls .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | MRSA | 0.5 μg/mL |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 μg/mL |
| 4,4,4-Trifluoro-3-hydroxy... | E. coli | Not yet established |
Anticancer Potential
The anticancer properties of imidazole derivatives have been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the cytotoxic effects of various imidazole derivatives on cancer cell lines (MCF-7, HepG2), certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The mechanism was attributed to thymidylate synthase inhibition, crucial for DNA synthesis .
Table 2: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | MCF-7 | 1.2 |
| Compound A | MCF-7 | 1.1 |
| Compound B | HepG2 | 1.4 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
- Disruption of Bacterial Membranes : Enhancing membrane permeability leading to cell lysis.
Q & A
Q. Table 1: Predicted Collision Cross-Sections (CCS) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 239.06381 | 152.4 |
| [M+Na] | 261.04575 | 157.5 |
| [M-H] | 237.04925 | 144.6 |
| Source: |
Advanced: What experimental strategies mitigate challenges in synthesizing high-purity batches of this compound?
Methodological Answer:
Common challenges include side reactions (e.g., imidazole alkylation) and purification difficulties due to polar functional groups. Strategies involve:
- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress.
- Advanced Purification: Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to enhance resolution of polar impurities.
- Stability Testing: Pre-screen intermediates under varying pH (3–9) to identify degradation-prone steps .
Advanced: How can researchers assess the compound’s stability under physiological pH conditions?
Methodological Answer:
Design a pH-dependent stability assay:
Buffer Preparation: Prepare solutions at pH 2 (stomach mimic), 7.4 (blood), and 9 (intestinal).
Incubation: Dissolve the compound in each buffer (1 mg/mL) and incubate at 37°C.
Analysis: Use HPLC-UV at 254 nm to quantify degradation products over 24–72 hours.
- Key Metrics: Half-life () and degradation pathways (e.g., hydrolysis of the trifluoromethyl group or imidazole ring oxidation) .
Advanced: What methodologies elucidate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
To study interactions with target enzymes (e.g., kinases or metalloproteases):
- Molecular Docking: Use Schrödinger Maestro or AutoDock Vina to model binding poses, focusing on hydrogen bonding between the imidazole ring and catalytic residues.
- Enzyme Assays: Measure IC values via fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH for matrix metalloproteases).
- Mutagenesis: Introduce point mutations (e.g., His → Ala in active sites) to validate binding hypotheses .
Advanced: How are contradictions between computational models and crystallographic data resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., trifluoromethyl group rotation) or crystal packing forces. Resolution steps:
Refinement: Apply SHELXL with anisotropic displacement parameters to account for fluorine disorder .
DFT Calculations: Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to identify conformational flexibility.
Cross-Validation: Validate hydrogen-bonding networks using IR spectroscopy (stretching frequencies for O-H and N-H) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
